molecular formula C10H9ClN2 B8745223 3-Chloro-1-methylisoquinolin-5-amine

3-Chloro-1-methylisoquinolin-5-amine

Cat. No.: B8745223
M. Wt: 192.64 g/mol
InChI Key: WDPFKUHZQWZKFE-UHFFFAOYSA-N
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Description

3-Chloro-1-methylisoquinolin-5-amine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

3-chloro-1-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,12H2,1H3

InChI Key

WDPFKUHZQWZKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1-methyl-5-nitroisoquinoline (2.0 g, 9.0 mmol) in dioxane (48 mL) and MeOH (10 mL) was added nickel (11) chloride hydrate (66 mg, 0.4 mmol), followed by sodium borohydride (0.7 g, 18 mmol). After stirring for two hours, the mixture was quenched by the addition of water (30 mL). The mixture was extracted with EtOAc, then the combined organics were washed with 10% NH4OH (aq) then saturated NaCl (aq). The organics were dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography eluting with 20% EtOAc/hexanes to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 7.55 (s, 1H), 7.53 (d, J=8.5 Hz, 1H); 7.39 (t, J=8.5 Hz, 1H); 6.96 (d, J=8.0 Hz, 1H); 2.98 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

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